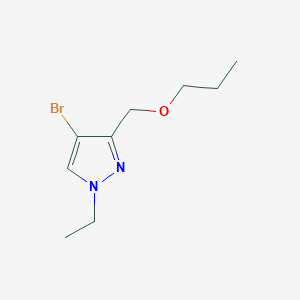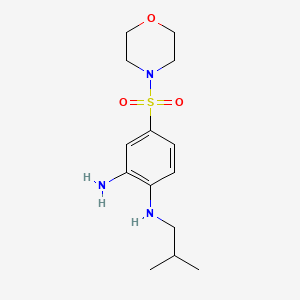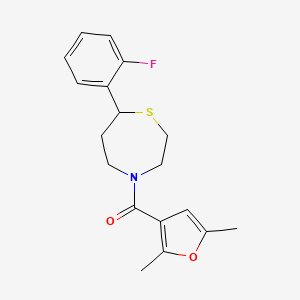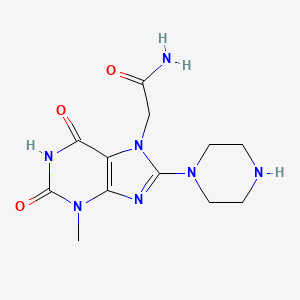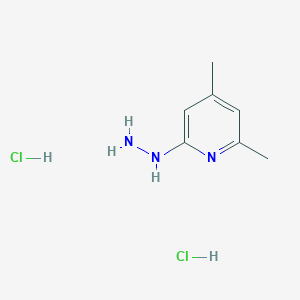![molecular formula C17H17FN4O B2525092 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097868-61-4](/img/structure/B2525092.png)
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine-azetidinone analogues involves a multi-step process. The initial step includes the condensation of aromatic amines with N-phenylacetamide to form a thione nucleus. This nucleus is then derived from 2-chloroquinoline-3-carbaldehyde using sodium sulfide in dimethyl formamide (DMF). Subsequently, the reaction with pyrimidine amine leads to the formation of Schiff base intermediates. The final azetidinone analogues are obtained from these Schiff bases by employing chloroacetyl chloride. This synthetic route is significant as it provides a method to produce compounds that can be tested for antimicrobial and antituberculosis activities .
Molecular Structure Analysis
The molecular structure of the synthesized compounds includes a pyrimidine ring, which is a crucial moiety for biological activity. The pyrimidine ring is further substituted with various groups that can influence the compound's interaction with biological targets. The presence of a fluorophenyl group in the compound "N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine" suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine-azetidinone analogues are characterized by the formation of Schiff bases and the use of chloroacetyl chloride to derive the final azetidinone structure. The N-heterocyclic carbene-catalyzed annulation of ynals with amidines to construct pyrimidin-4-ones is another reaction of interest. This reaction demonstrates a broad substrate scope and mild conditions, which is advantageous for the synthesis of diverse pyrimidine derivatives. The oxidative strategy to generate ynal-derived acyl azolium intermediates is a key step in this process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized pyrimidine-azetidinone analogues are not explicitly detailed in the provided data. However, the presence of a fluorophenyl group and the azetidinone ring structure suggest that these compounds may exhibit unique physicochemical characteristics such as solubility, stability, and reactivity. These properties are essential for the compounds' potential as antimicrobial and antituberculosis agents, as they influence the compounds' bioavailability and interaction with biological targets .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biotransformation
Researchers have investigated the biotransformation of β-secretase inhibitors, revealing insights into metabolic pathways including ring opening and contraction processes. These studies help understand the metabolic fate of compounds containing pyrimidine rings, with implications for designing compounds with desired metabolic profiles (Lindgren et al., 2013).
Synthesis and Biological Activities
Various synthetic approaches have been developed to create analogs and derivatives, exploring their antimicrobial, antitubercular, and antioxidant properties. These efforts aim to design and synthesize compounds with potent biological activities, contributing to the discovery of new therapeutic agents (Chandrashekaraiah et al., 2014), (Thomas et al., 2016).
Imaging and Diagnostic Applications
Compounds with azetidinyl and pyrimidine structures have been evaluated for their binding properties to specific receptors, such as the nicotinic acetylcholine receptor, using techniques like positron emission tomography (PET). This research has implications for developing diagnostic tools for various neurological conditions (Doll et al., 1999).
Material Science and Photostability
The synthesis and characterization of novel compounds also extend to applications in material science, such as the development of hyperbranched polyimides for gas separation. These studies highlight the versatility of pyrimidine and related compounds in creating materials with specific physical and chemical properties (Fang et al., 2000).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results.
Direcciones Futuras
The future directions for the use and study of this compound are not specified in the available resources.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be required.
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)22-9-14(10-22)21-15-5-8-19-11-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYALMGOBDFABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

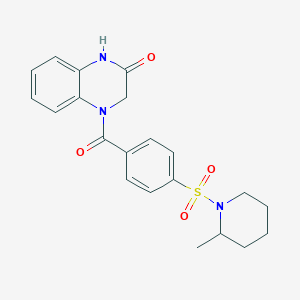
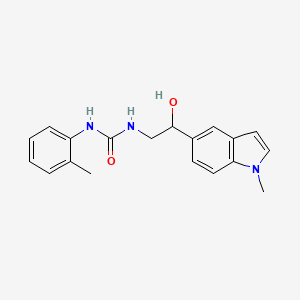
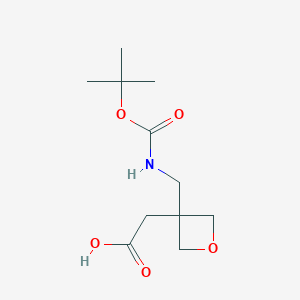
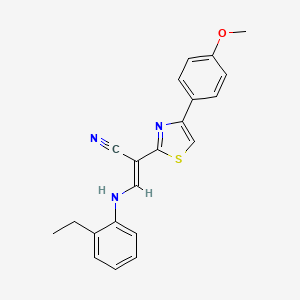
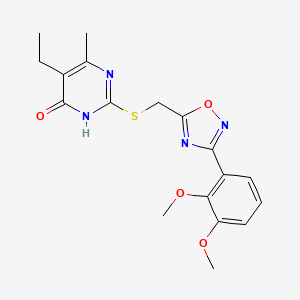
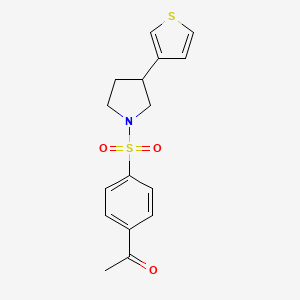
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
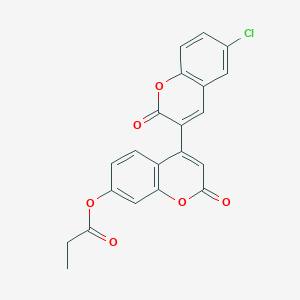
![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)
